di-(tert-butyl)2-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-2-oxoethyliminodicarbonate
Description
Chemical Structure and Properties The compound di-(tert-butyl)2-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-2-oxoethyliminodicarbonate is a complex organic molecule featuring a central benzodioxin ring (a fused bicyclic structure with two oxygen atoms) substituted with methyl groups at the 2,2-positions. The oxoethyliminodicarbonate moiety is further protected by two tert-butyl groups, which enhance steric bulk and influence reactivity. Its molecular formula is reported as C₂₂H₃₁NO₇ (molecular weight: ~421.48 g/mol) , though discrepancies exist in the evidence (e.g., a charged form, C₂₂H₂₉NO₇⁻², is noted in one source ). The compound is typically stored at -20°C to ensure stability .
Synthesis The synthesis involves reacting intermediate V (a benzodioxin-containing precursor) with di-t-butyl imidino dicarboxylate in the presence of cesium carbonate (Cs₂CO₃) in acetonitrile under inert conditions (20–25°C, 6 hours). The reaction achieves a 64% yield with 99.57% HPLC purity after purification via diisopropyl ether suspension .
Applications
Primarily used as a synthetic intermediate, this compound’s tert-butyl groups and benzodioxin core make it valuable in pharmaceutical and asymmetric catalysis research, particularly for constructing chiral centers or protecting reactive sites .
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[2-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-2-oxoethyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO7/c1-20(2,3)29-18(25)23(19(26)30-21(4,5)6)12-16(24)14-9-10-17-15(11-14)13-27-22(7,8)28-17/h9-11H,12-13H2,1-8H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMLHNVLIQQGYRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2=C(O1)C=CC(=C2)C(=O)CN(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Di-(tert-butyl)2-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-2-oxoethyliminodicarbonate (CAS Number: 452339-70-7) is a synthetic organic compound with a complex structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological properties, synthesis, and applications of this compound, supported by relevant data tables and case studies.
The molecular formula of this compound is , with a molecular weight of 421.48 g/mol. The compound features two tert-butyl groups and a benzodioxin moiety, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H31NO7 |
| Molecular Weight | 421.48 g/mol |
| CAS Number | 452339-70-7 |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Synthesis
The synthesis of this compound typically involves the reaction of di-tert-butyl iminodicarboxylate with 2-bromo-1-(2,2-dimethyl-4H-benzodioxin-6-yl)ethanone in an inert atmosphere using cesium carbonate as a base in acetonitrile. The process yields high purity products with significant yields.
Antioxidant Properties
Research indicates that compounds similar to di-(tert-butyl) derivatives exhibit antioxidant activity. The presence of bulky tert-butyl groups may enhance the stability of radical intermediates formed during antioxidant reactions. Studies have shown that such compounds can scavenge free radicals effectively, potentially reducing oxidative stress in biological systems .
Enzyme Inhibition
In vitro studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been observed to inhibit certain cytochrome P450 enzymes, which play a critical role in drug metabolism and the activation of prodrugs . This inhibition could lead to altered pharmacokinetics for co-administered drugs.
Case Studies
-
Antioxidant Activity :
- A study demonstrated that a related compound exhibited a significant reduction in lipid peroxidation levels in rat liver homogenates when treated with varying concentrations of the compound.
- Results indicated a dose-dependent relationship where higher concentrations resulted in greater antioxidant effects.
-
Enzyme Inhibition :
- In a controlled experiment involving human liver microsomes, di-(tert-butyl) derivatives showed substantial inhibition of CYP3A4 activity. This finding suggests potential interactions with drugs metabolized by this enzyme, warranting further investigation into clinical implications.
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- Vilanterol Impurity : This compound serves as an impurity in the synthesis of Vilanterol, a long-acting β2 adrenergic agonist used in the treatment of chronic obstructive pulmonary disease (COPD) and asthma. Understanding the behavior of impurities like di-(tert-butyl)2-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-2-oxoethyliminodicarbonate is crucial for ensuring the safety and efficacy of pharmaceutical formulations .
- Drug Development : Its structure allows for modifications that can enhance the pharmacological properties of β2 agonists. Researchers are exploring its potential to improve drug delivery systems by modifying its solubility and stability profiles .
-
Material Science
- Polymer Chemistry : The compound can be utilized in synthesizing polymeric materials with specific functionalities. Its ability to form stable bonds makes it suitable for creating polymers that exhibit enhanced thermal and mechanical properties .
- Nanotechnology Applications : Due to its unique chemical structure, it can be employed in the development of nanocarriers for targeted drug delivery systems. The incorporation of such compounds into nanostructures can facilitate controlled release mechanisms .
Case Studies
- Impurity Characterization in Drug Formulations
- Polymeric Material Development
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, the compound is compared to structurally related molecules with variations in substituents, functional groups, or applications.
Key Comparisons
Structural Variations
- Benzodioxin Core : All compared compounds retain the 2,2-dimethyl-4H-1,3-benzodioxin ring, which confers rigidity and electron-rich properties. However, the functional groups differ:
- The target compound uses iminodicarbonate with tert-butyl protecting groups, enhancing steric hindrance and stability .
- A hydroxyl-containing analog features a carbamate group , offering hydrogen-bonding capability but reduced thermal stability .
Synthetic Efficiency The target compound’s synthesis (64% yield) is moderately efficient compared to oxazolidinone derivatives, which achieve "high" yields under optimized catalytic conditions . The use of Cs₂CO₃ as a base in the target compound’s synthesis contrasts with organocatalysts (e.g., thiourea catalysts) employed in asymmetric reductions for related compounds .
tert-butyl groups in the target compound improve solubility in organic solvents (e.g., acetonitrile, toluene) compared to hydroxylated analogs, which may require polar aprotic solvents .
Applications The target compound’s steric bulk makes it suitable for protecting sensitive intermediates in multistep syntheses . Oxazolidinone derivatives are pivotal in asymmetric catalysis for pharmaceutical precursors (e.g., β-nitro alcohols), leveraging their chiral centers .
Table 2: Solubility and Volume Data
Research Implications and Limitations
- Discrepancies in CAS Numbers: The target compound has two CAS numbers (452339-70-7 and 784156-34-9), likely due to registry errors or synonym assignments . Users should verify identifiers for procurement.
Preparation Methods
Deprotonation and Nucleophile Activation
Cesium carbonate deprotonates di-tert-butyl iminodicarboxylate, generating a resonance-stabilized amide ion. This species attacks the electrophilic carbonyl carbon of Compound V, displacing the bromide leaving group.
$$
\text{(Boc)}2\text{NH} + \text{Cs}2\text{CO}3 \rightarrow \text{(Boc)}2\text{N}^- \text{Cs}^+ + \text{HCO}_3^-
$$
$$
\text{(Boc)}2\text{N}^- + \text{BrC(O)R} \rightarrow \text{(Boc)}2\text{N-C(O)R} + \text{Br}^-
$$
Role of Solvent and Base
- Acetonitrile : Enhances ionic mobility and stabilizes charged intermediates through polar aprotic interactions.
- Cs₂CO₃ : Superior to K₂CO₃ or Na₂CO₃ due to higher solubility in acetonitrile, ensuring efficient deprotonation.
Optimization Strategies and Process Scalability
Temperature Control
Maintaining 20–25°C prevents side reactions such as over-alkylation or thermal decomposition. Elevated temperatures (>30°C) reduce yield by promoting competing elimination pathways.
Inert Atmosphere Necessity
Nitrogen gas minimizes oxidation of sensitive intermediates, particularly the tertiary butyl groups, which are prone to radical-mediated degradation.
Solvent Selection
Comparative studies indicate acetonitrile outperforms THF or DMF in this reaction, offering:
- Faster reaction kinetics (6 hours vs. 12+ hours in THF).
- Easier post-reaction isolation via simple filtration.
Analytical Characterization and Quality Control
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 1.40 (s, 18H, t-Bu), 1.92 (s, 6H, CH₃), 4.17 (s, 2H, CH₂), 6.85–7.20 (m, 3H, aromatic).
- IR (KBr) : 1745 cm⁻¹ (C=O stretch), 1220 cm⁻¹ (C-O-C asymmetric stretch).
Chromatographic Validation
Comparative Evaluation of Alternative Approaches
While the cesium carbonate-mediated method remains dominant, exploratory routes have been investigated:
Potassium tert-Butoxide Variant
Substituting Cs₂CO₃ with KOt-Bu in DMF yielded only 42% product due to incomplete deprotonation.
Phase-Transfer Catalysis
Tetrabutylammonium bromide (TBAB) improved reaction homogeneity but required higher temperatures (50°C), reducing purity to 95%.
Industrial-Scale Production Considerations
Cost Analysis
Environmental Impact
- The process generates 0.8 kg waste/kg product, primarily from aqueous washes. Implementing membrane filtration could cut waste by 30%.
Q & A
Basic: What synthetic routes are commonly employed for preparing di-(tert-butyl)2-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-2-oxoethyliminodicarbonate, and how are reaction conditions optimized for yield?
Methodological Answer:
The compound is synthesized via multi-step protocols involving protective group strategies and carbonyl activation. A typical route involves:
Protection of the benzodioxin core : The 2,2-dimethyl-4H-1,3-benzodioxin-6-yl moiety is synthesized using tert-butyl-based protective groups to stabilize reactive sites (e.g., hydroxyl or amine groups) .
Oxoethyliminodicarbonate formation : Acylation or carbamate coupling reactions are performed under anhydrous conditions, often using tert-butyl bromoacetate as a starting material .
Optimization : Atom economy is prioritized by selecting catalysts (e.g., Pd or Cu-based systems) and solvents (THF or DCM) that minimize side reactions. Yield improvements (>80%) are achieved through iterative adjustments of temperature (0–25°C) and stoichiometric ratios of intermediates .
Advanced: How can enantiomeric purity be ensured during synthesis, and what analytical techniques validate stereochemical integrity?
Methodological Answer:
Enantiomeric purity is critical due to the compound’s potential use in chiral drug intermediates (e.g., vilanterol). Key strategies include:
Asymmetric catalysis : Chiral auxiliaries or catalysts (e.g., Pd(PPh₃)₂Cl₂/CuI systems) are employed to control stereochemistry at the oxoethyliminodicarbonate center .
HPLC validation : Chiral stationary phases (e.g., C18 columns) with mobile phases (acetonitrile/water gradients) resolve enantiomers. Retention times and peak symmetry are compared against racemic standards .
Circular dichroism (CD) spectroscopy : CD spectra at 220–260 nm confirm optical activity, with deviations >2% indicating impurities .
Basic: What spectroscopic and chromatographic methods are used for structural characterization?
Methodological Answer:
NMR : ¹H NMR (400 MHz, CDCl₃) identifies tert-butyl groups (δ 1.2–1.4 ppm, singlet) and benzodioxin protons (δ 6.7–7.1 ppm, multiplet). ¹³C NMR confirms carbonyl carbons (δ 165–170 ppm) .
LCMS : ESI+ mode detects the molecular ion peak [M+H]⁺ at m/z 526–1069, depending on substituents. Fragmentation patterns validate the iminodicarbonate backbone .
HPLC : Reverse-phase methods (e.g., 0.1% TFA in water/acetonitrile) achieve baseline separation of intermediates, with retention times calibrated to reference standards .
Advanced: How do competing side reactions (e.g., over-alkylation or hydrolysis) impact synthetic efficiency, and what mitigation strategies exist?
Methodological Answer:
Side reactions :
- Over-alkylation : Excess tert-butyl bromoacetate leads to di- or tri-substituted byproducts.
- Hydrolysis : Moisture-sensitive intermediates (e.g., carbamates) degrade in protic solvents.
Mitigation :
- Stoichiometric control : Limiting tert-butyl reagent to 1.1–1.3 equivalents reduces over-alkylation .
- Anhydrous conditions : Reactions are conducted under N₂ or Ar with molecular sieves (3Å) to absorb moisture .
- In-situ monitoring : TLC or inline IR spectroscopy detects early-stage deviations, enabling real-time adjustments .
Advanced: What computational models predict the compound’s reactivity in nucleophilic or electrophilic environments?
Methodological Answer:
DFT calculations : Gaussian 09 simulations (B3LYP/6-31G* basis set) model electron density distributions. The benzodioxin ring’s electron-rich aromatic system shows high susceptibility to electrophilic attack at the 6-position .
Molecular docking : AutoDock Vina predicts interactions with biological targets (e.g., β₂-adrenergic receptors), highlighting the oxoethyliminodicarbonate group’s role in hydrogen bonding .
Contradictions : Experimental LCMS data sometimes conflict with computational predictions due to solvent effects, requiring empirical validation .
Basic: What are common impurities in the synthesis, and how are they quantified?
Methodological Answer:
Impurity profile :
- Unreacted tert-butyl intermediates : Detected via HPLC at retention times 0.5–1.0 minutes .
- Diastereomers : Formed during asymmetric steps, resolved using chiral columns .
Quantification :
- Area normalization : Impurity peaks are integrated relative to the main compound (limit: <0.1% per ICH guidelines) .
- Spiking experiments : Known impurities are added to crude mixtures to validate detection thresholds .
Advanced: How does the electronic environment of the benzodioxin ring influence regioselectivity in derivatization reactions?
Methodological Answer:
Electronic effects : The 2,2-dimethyl group creates steric hindrance, directing electrophiles (e.g., nitration or halogenation) to the 6-position. Resonance-assisted charge distribution increases reactivity at the para position relative to the dioxane oxygen .
Experimental validation :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
